molecular formula C18H20N2O3S2 B5210949 N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide

N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide

Cat. No. B5210949
M. Wt: 376.5 g/mol
InChI Key: BOXYHPPRBRNNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as PPSB or BTA-1 and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PPSB is not fully understood. However, it is believed that PPSB binds to certain proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and signaling pathways, which can have a range of physiological effects.
Biochemical and Physiological Effects:
PPSB has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cathepsin B. PPSB has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, PPSB has been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PPSB in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions and other molecules. Additionally, PPSB has been found to have low toxicity and is relatively easy to synthesize. However, one limitation of using PPSB is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on PPSB. One area of interest is the development of PPSB-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPSB and its effects on cellular processes and signaling pathways. PPSB may also have potential as a tool for studying the function of certain enzymes and proteins. Overall, there is a great deal of potential for further research on PPSB and its applications in scientific research.

Synthesis Methods

PPSB can be synthesized using a multistep process that involves the reaction of 4-(pentyloxy)aniline with 2-chlorobenzenesulfonamide and 2-aminobenzenethiol. The resulting compound is then treated with sulfuric acid to produce PPSB. This synthesis method has been well established and is commonly used in research laboratories.

Scientific Research Applications

PPSB has been found to have a range of potential applications in scientific research. It has been studied as a fluorescent probe for the detection of metal ions such as copper and zinc. PPSB has also been found to have potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, PPSB has been used as a tool to study the mechanism of action of certain enzymes and proteins.

properties

IUPAC Name

N-(4-pentoxyphenyl)-1,3-benzothiazole-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-2-3-4-12-23-15-10-8-14(9-11-15)20-25(21,22)17-7-5-6-16-18(17)24-13-19-16/h5-11,13,20H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXYHPPRBRNNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-pentoxyphenyl)-1,3-benzothiazole-7-sulfonamide

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